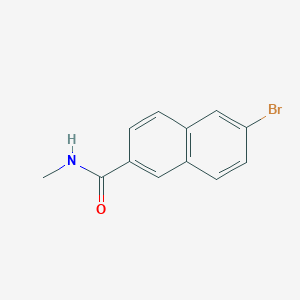

3-溴-2-异丙氧基吡啶

描述

Synthesis Analysis

The synthesis of brominated pyridines can involve various strategies, including halogen dance reactions, direct bromination, and multicomponent chemistry. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved using halogen dance reactions . Similarly, 2-bromo-6-isocyanopyridine was identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency . These methods could potentially be adapted for the synthesis of "3-Bromo-2-isopropoxypyridine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational spectra of brominated pyridines have been studied using density functional methods. For example, the molecular structure of 3-amino-2-bromopyridine and 4-amino-2-bromopyridine was investigated, and their vibrational frequencies were obtained theoretically and compared with experimental data . These studies provide a foundation for understanding the molecular structure of "3-Bromo-2-isopropoxypyridine" by analogy.

Chemical Reactions Analysis

Brominated pyridines participate in various chemical reactions due to the reactivity of the bromine atom. For example, 3,5-dibromopyridine was converted into 3-bromo-5-ethoxypyridine, which was further reacted with ammonia and acetylated to yield 3-acetylamino-5-ethoxypyridine . The reactivity of the bromine atom in "3-Bromo-2-isopropoxypyridine" would likely allow for similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines can be inferred from their molecular structure, vibrational spectra, and reactivity. For instance, the study of 2-amino-3-bromo-5-nitropyridine revealed insights into its electronic and vibrational characteristics, as well as its potential as a non-linear optical material due to its high hyperpolarizability . The properties of "3-Bromo-2-isopropoxypyridine" would be influenced by the presence of the isopropoxy group and its position on the pyridine ring.

科学研究应用

胺化反应中级产物

3-溴-2-异丙氧基吡啶在吡啶的溴衍生物的胺化反应中发挥作用。Pieterse和Hertog(2010)的研究调查了在液氨中用钾酰胺对3-溴-4-乙氧基吡啶进行胺化反应,结果得到2-氨基-4-乙氧基吡啶作为主要产物。这表明类似的溴吡啶在有机合成和胺化反应中的潜在用途(Pieterse & Hertog,2010)。

吡啶前体

Walters,Carter和Banerjee(1992)开发了3-溴-2-氯-4-甲氧基吡啶作为实用的2,3-吡啶前体。从这个前体生成的取代的2,3-吡啶与各种呋喃区域选择性地反应,表明其在吡啶中间体的合成中的潜在应用(Walters et al., 1992)。

卤素在卤代衍生物中的迁移

Hertog和Schogt(2010)探讨了3-溴-2,4-二羟基吡啶的氯化,导致5-溴-3-氯-2,4-二羟基吡啶的形成。这表明卤素衍生物中卤素原子的迁移,可能对卤代吡啶衍生物的合成产生影响(Hertog & Schogt,2010)。

多组分化学中可转化异氰酸酯

van der Heijden等人(2016)报道了2-异氰基吡啶作为新型可转化异氰酸酯用于多组分化学的发展。他们确定了2-溴-6-异氰基吡啶作为最佳试剂,结合了亲核性和良好的离去基能力,展示了其在多组分反应中的实用性(van der Heijden et al., 2016)。

取代吡啶中定向去质子化-金属转移

Karig,Spencer和Gallagher(2001)描述了3-溴吡啶的区域选择性去质子化,随后进行Li/Zn金属转移和Pd介导的偶联过程。这为取代吡啶的灵活进入提供了途径,表明溴吡啶在定向去质子化和金属转移途径中发挥关键作用(Karig et al., 2001)。

安全和危害

属性

IUPAC Name |

3-bromo-2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQQSDAMSSVOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

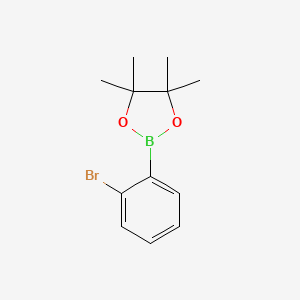

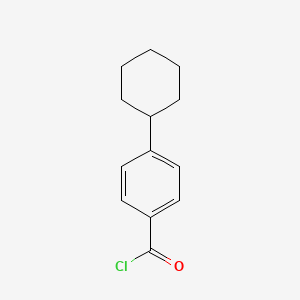

CC(C)OC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620668 | |

| Record name | 3-Bromo-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-isopropoxypyridine | |

CAS RN |

717843-55-5 | |

| Record name | 3-Bromo-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)